molecular formula C8H11NOS2 B14590172 O-Propyl thiophen-2-ylcarbamothioate CAS No. 61528-56-1

O-Propyl thiophen-2-ylcarbamothioate

Cat. No.: B14590172
CAS No.: 61528-56-1
M. Wt: 201.3 g/mol
InChI Key: AIPSMDBGWXRUDN-UHFFFAOYSA-N
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Description

O-Propyl thiophen-2-ylcarbamothioate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propyl thiophen-2-ylcarbamothioate typically involves the reaction of thiophene derivatives with carbamothioate compounds. One common method is the condensation reaction between thiophene-2-carboxylic acid and propyl isothiocyanate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and time .

Chemical Reactions Analysis

Types of Reactions

O-Propyl thiophen-2-ylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

O-Propyl thiophen-2-ylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of O-Propyl thiophen-2-ylcarbamothioate involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors. For example, it can inhibit the activity of certain kinases and modulate the expression of genes involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

    2-Propylthiophene: Similar in structure but lacks the carbamothioate group.

    Thiophene-2-carboxylic acid: A precursor in the synthesis of O-Propyl thiophen-2-ylcarbamothioate.

    Propyl isothiocyanate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of the thiophene ring and the carbamothioate group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61528-56-1

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

O-propyl N-thiophen-2-ylcarbamothioate

InChI

InChI=1S/C8H11NOS2/c1-2-5-10-8(11)9-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3,(H,9,11)

InChI Key

AIPSMDBGWXRUDN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC1=CC=CS1

Origin of Product

United States

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